molecular formula C7H12F3NO2 B1441979 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol CAS No. 929975-10-0

2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

Cat. No. B1441979
M. Wt: 199.17 g/mol
InChI Key: UMACIHMNGIOELS-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as aminomethyl and ethoxy. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It’s used in the standard names of some compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(Aminomethyl)phenylthio benzyl alcohol have been synthesized for use in chemical synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol and its derivatives are primarily involved in synthesis and structural analysis in the field of organic chemistry. Notably, reactions of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate produce complexes that are thoroughly characterized using spectroscopic methods and single crystal X-ray diffraction analyses. This highlights the compound's relevance in forming structurally complex molecules with potential applications in material sciences and pharmaceuticals (Song et al., 2012).

Synthesis of Heterocycles

The compound is also instrumental in synthesizing heterocycles, which are crucial in pharmaceuticals and agrochemicals. For instance, it is used to create intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which further cyclize into pyrroles and other heteroaromatics, indicating its utility in producing complex organic structures (Andrew & Mellor, 2000).

Formation of Azoles

Additionally, the compound's derivatives are used to obtain azoles, such as 3-amino-5-trifluoromethylazoles, through cyclocondensation reactions. These structures have significant importance in various biological applications, showcasing the compound's role in synthesizing biologically active molecules (Martins et al., 2006).

properties

IUPAC Name

2-(aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-2-13-4-3-6(12,5-11)7(8,9)10/h3-4,12H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACIHMNGIOELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(CN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213498
Record name 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53411812

CAS RN

929975-10-0
Record name 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Reactant of Route 2
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Reactant of Route 3
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Reactant of Route 4
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Reactant of Route 5
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
Reactant of Route 6
2-(Aminomethyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-ol

Citations

For This Compound
1
Citations
A Cianciulli - 2016 - elea.unisa.it
A large amount of evidences indicate that dysregulation of protein methylation is linked to the genesis and progression of several human diseases, including cancer. Therefore over the …
Number of citations: 0 elea.unisa.it

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